molecular formula C25H42Br2O2 B14236292 Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- CAS No. 383863-17-0

Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy-

Cat. No.: B14236292
CAS No.: 383863-17-0
M. Wt: 534.4 g/mol
InChI Key: VDKARTDDSGGKHA-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- is a complex organic compound with a benzene ring substituted with bromomethyl, hexadecyloxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- typically involves multiple steps One common method starts with the bromination of a benzene derivative to introduce bromomethyl groupsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions. The hexadecyloxy and methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-bis(bromomethyl)-: Lacks the hexadecyloxy and methoxy groups.

    Benzene, 1,4-bis(4-bromobutoxy)-: Contains longer alkyl chains instead of hexadecyloxy.

    Cyclohexane, 1,4-bis(bromomethyl)-: Has a cyclohexane ring instead of a benzene ring.

Uniqueness

Benzene, 1,4-bis(bromomethyl)-2-(hexadecyloxy)-5-methoxy- is unique due to the presence of both hexadecyloxy and methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

383863-17-0

Molecular Formula

C25H42Br2O2

Molecular Weight

534.4 g/mol

IUPAC Name

1,4-bis(bromomethyl)-2-hexadecoxy-5-methoxybenzene

InChI

InChI=1S/C25H42Br2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-25-19-22(20-26)24(28-2)18-23(25)21-27/h18-19H,3-17,20-21H2,1-2H3

InChI Key

VDKARTDDSGGKHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1CBr)OC)CBr

Origin of Product

United States

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